
Antibacterial agent 135
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 135 is a synthetic compound known for its potent antibacterial properties It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 135 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 135 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Scientific Research Applications
Antibacterial Agent 135 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: The compound is used in the development of antibacterial coatings for medical devices, textiles, and food packaging materials.
Mechanism of Action
Antibacterial Agent 135 exerts its effects by targeting specific bacterial structures and pathways. It typically binds to bacterial cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it may inhibit essential bacterial enzymes, preventing the synthesis of vital cellular components. The compound’s ability to generate reactive oxygen species further enhances its antibacterial activity by causing oxidative damage to bacterial cells.
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis in bacteria.
Ciprofloxacin: A fluoroquinolone antibiotic that interferes with bacterial DNA replication.
Uniqueness: Antibacterial Agent 135 is unique due to its broad-spectrum activity and effectiveness against drug-resistant bacterial strains. Unlike some traditional antibiotics, it has a multi-faceted mechanism of action, making it less likely for bacteria to develop resistance. Its versatility in various applications, from medical treatments to industrial uses, further distinguishes it from other antibacterial agents.
Properties
Molecular Formula |
C11H15N5O6S |
|---|---|
Molecular Weight |
345.33 g/mol |
IUPAC Name |
[(7R)-7-(dimethylcarbamoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H15N5O6S/c1-13(2)10(17)9-8-6(4-12-14(8)3)7-5-15(9)11(18)16(7)22-23(19,20)21/h4,7,9H,5H2,1-3H3,(H,19,20,21)/t7?,9-/m1/s1 |
InChI Key |
ZAJGAXWRMOHNAM-NHSZFOGYSA-N |
Isomeric SMILES |
CN1C2=C(C=N1)C3CN([C@H]2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
Canonical SMILES |
CN1C2=C(C=N1)C3CN(C2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


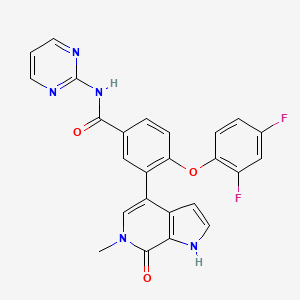
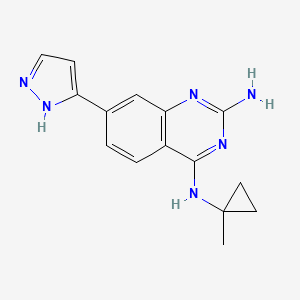


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)


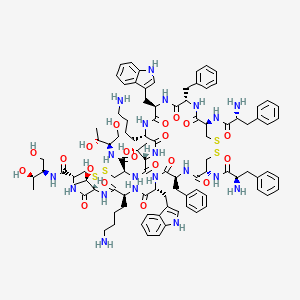

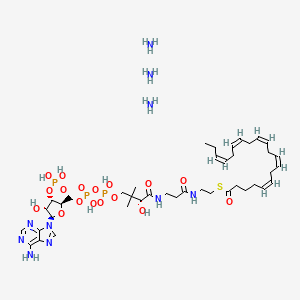
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
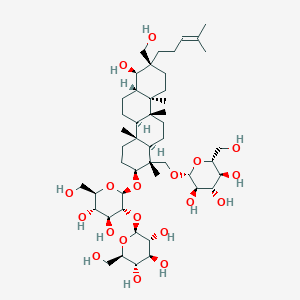
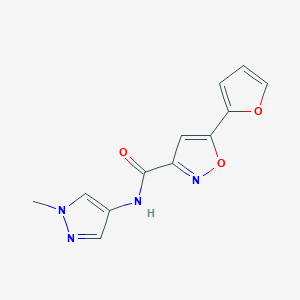
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
